CID 78063769
Description
CID 78063769 is a chemical compound identified in the context of essential oil research. As depicted in Figure 1B of , its chemical structure includes a terpenoid backbone, characterized by cyclic ether and hydroxyl functional groups. The compound was isolated from Citrus essential oil (CIEO) via vacuum distillation and analyzed using gas chromatography-mass spectrometry (GC-MS), which confirmed its purity and structural integrity . The mass spectrum (Figure 1D) and chromatographic retention data (Figure 1C) further validate its molecular weight and fragmentation pattern, consistent with monoterpene derivatives.
Properties
Molecular Formula |
C8H19O2Si |
|---|---|
Molecular Weight |
175.32 g/mol |
InChI |
InChI=1S/C8H19O2Si/c1-9-6-7-10-5-4-8-11(2)3/h4-8H2,1-3H3 |
InChI Key |
OGAJIICSWVJGCH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCC[Si](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78063769 involves specific synthetic routes and reaction conditions. The details of these methods are often proprietary, but generally, they involve a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The industrial methods also focus on cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
CID 78063769 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.
Scientific Research Applications
CID 78063769 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in the treatment of various diseases due to its unique properties.
Industry: It is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism of action of CID 78063769 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
CID 78063769 shares structural motifs with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (), which are marine-derived polyketides. The table below highlights key differences:

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₆O₂ (inferred from GC-MS data) | C₃₂H₄₄O₈ | C₃₃H₄₆O₈ |
| Molecular Weight | ~168 g/mol | 592.7 g/mol | 606.7 g/mol |
| Functional Groups | Cyclic ether, hydroxyl | Epoxide, lactone, conjugated diene | Methyl-substituted lactone, epoxide |
| Source | Citrus essential oil | Marine cyanobacteria | Marine cyanobacteria |
| Bioactivity | Potential antioxidant/antimicrobial | Cytotoxic, ichthyotoxic | Enhanced stability, cytotoxic |
Key Observations:
- Structural Complexity: Oscillatoxins (CID 101283546, 185389) exhibit larger, polycyclic structures with epoxide and lactone groups, whereas this compound is a simpler monoterpenoid .
- Molecular Weight Impact : The lower molecular weight of this compound (~168 g/mol) likely enhances its volatility and solubility in hydrophobic matrices compared to oscillatoxins (>500 g/mol), which are less volatile and more membrane-permeable .
- Functional Group Influence : The hydroxyl group in this compound may confer antioxidant properties, contrasting with oscillatoxins’ epoxide-mediated cytotoxicity .
Pharmacological and Toxicological Implications
In contrast, oscillatoxins are studied for their cytotoxic effects, with CID 185389 showing enhanced stability due to methyl substitution . Toxicological profiles likely differ significantly: this compound’s simpler structure may reduce bioaccumulation risks compared to oscillatoxins, which require stringent handling due to marine toxin classifications .
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